molecular formula C19H19BrN4O4S B14951854 N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide

N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide

Cat. No.: B14951854
M. Wt: 479.3 g/mol
InChI Key: DVRPEUNJJOGKMB-UHFFFAOYSA-N
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Description

N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide is a complex organic compound that features a variety of functional groups, including a brominated indole, a hydrazinecarbonyl moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Hydrazinecarbonyl Intermediate: The brominated indole is then reacted with hydrazine to form the hydrazinecarbonyl intermediate.

    Coupling with Methanesulfonamide: The intermediate is coupled with methanesulfonamide under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be studied for its potential as a bioactive molecule. Its interactions with biological targets could be explored for drug discovery purposes.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(3Z)-5-Chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide
  • N-({N’-[(3Z)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide

Uniqueness

The uniqueness of N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide lies in its specific bromination, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs.

Properties

Molecular Formula

C19H19BrN4O4S

Molecular Weight

479.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H19BrN4O4S/c1-11-4-6-14(8-12(11)2)24(29(3,27)28)10-17(25)22-23-18-15-9-13(20)5-7-16(15)21-19(18)26/h4-9,21,26H,10H2,1-3H3

InChI Key

DVRPEUNJJOGKMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)C)C

Origin of Product

United States

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